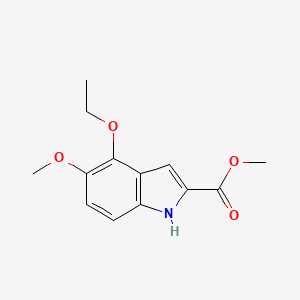

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been characterized using various spectroscopic methods and computational studies. These studies provide insights into its electronic nature, reactivity, and non-linear optical properties. This research highlights MMIC's potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Functionalization for Derivative Synthesis

Research on methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, a related compound, demonstrates its utility in synthesizing various derivatives through oxidative heterocyclization and other chemical reactions (Velikorodov et al., 2016).

Interaction with Metal Ions

Studies have shown that compounds similar to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate can form complexes with metal ions like Zn(II), Cd(II), and Pt(II). These complexes, involving anti-inflammatory drugs and indole derivatives, exhibit potential antibacterial and growth inhibitory activities (Dendrinou-Samara et al., 1998).

Conformationally Constrained Tryptophan Derivatives

Research into synthesizing novel tryptophan analogues, which include compounds structurally related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, has been conducted for use in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Reactivity with Aromatic N-Oxides

The reactivity of 1-methyl-2-ethoxy-indoles, closely related to the compound , with various aromatic N-oxides has been explored. These studies contribute to the understanding of chemical reactions and mechanisms involving indole derivatives (Hamana & Kumadaki, 1971).

Relay Catalysis in One-Pot Synthesis

Methyl 4-aminopyrrole-2-carboxylates have been synthesized in a one-pot mode, showcasing the potential of relay catalysis involving compounds similar to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate (Galenko et al., 2015).

Bioreductive Anticancer Agents

Indolequinones derived from compounds akin to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate have been synthesized and evaluated for their potential as bioreductive anticancer agents. These studies emphasize the importance of indole derivatives in developing new cancer therapies (Cotterill et al., 1994).

Anti-Hepatitis B Virus Activities

A series of ethyl 5-hydroxyindole-3-carboxylates, structurally related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, have been synthesized and evaluated for their anti-hepatitis B virus activities. This highlights the potential of indole derivatives in antiviral research (Zhao et al., 2006).

Synthesis and Biological Evaluation

The synthesis and evaluation of indole derivatives, including those related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, have been conducted to explore their antimicrobial potential. These studies contribute to the field of antimicrobial drug development (Kalshetty et al., 2012).

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis and biological activity analysis of “methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate” and its derivatives.

Propiedades

IUPAC Name |

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-12-8-7-10(13(15)17-3)14-9(8)5-6-11(12)16-2/h5-7,14H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODGFMGVOGSYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=C1C=C(N2)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)